tert-Butyl 2-(chloromethyl)-4-methoxy-1H-benzo[d]imidazole-1-carboxylate
Description
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H NMR :
13C NMR :
Infrared (IR) Spectroscopy
- ~1740 cm⁻¹ : Strong stretch indicative of the carbamate carbonyl group.
- ~1250 cm⁻¹ : C-O-C asymmetric stretching from the methoxy group.
- ~750 cm⁻¹ : C-Cl stretching vibration.
Mass Spectrometry (MS)
- Molecular ion peak : m/z 283.1 ([M+H]⁺), consistent with the molecular formula C13H15ClN2O3.
- Fragmentation patterns :
Comparative Structural Analysis with Analogous Benzimidazole Derivatives
The structural uniqueness of this compound becomes evident when compared to related derivatives:
The 4-methoxy group in the title compound enhances resonance stabilization of the benzimidazole core, as evidenced by upfield shifts in aromatic proton NMR signals compared to non-methoxy analogs. Additionally, the Boc group’s steric bulk shields the N1 position from electrophilic attack, a feature absent in unprotected derivatives.
Properties
Molecular Formula |
C14H17ClN2O3 |
|---|---|
Molecular Weight |
296.75 g/mol |
IUPAC Name |
tert-butyl 2-(chloromethyl)-4-methoxybenzimidazole-1-carboxylate |
InChI |
InChI=1S/C14H17ClN2O3/c1-14(2,3)20-13(18)17-9-6-5-7-10(19-4)12(9)16-11(17)8-15/h5-7H,8H2,1-4H3 |
InChI Key |
XECXSYFPOITFGQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C(=CC=C2)OC)N=C1CCl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl 2-(chloromethyl)-4-methoxy-1H-benzo[d]imidazole-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the chloromethyl group: This step involves the chloromethylation of the benzimidazole core using reagents such as formaldehyde and hydrochloric acid.
Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 2-(chloromethyl)-4-methoxy-1H-benzo[d]imidazole-1-carboxylate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions.
Oxidation and reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzimidazole core.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, thiols, or amines can be used under mild conditions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used for hydrolysis.
Major Products Formed
Nucleophilic substitution: Products include azido, thio, or amino derivatives.
Oxidation: Products include oxidized benzimidazole derivatives.
Reduction: Products include reduced benzimidazole derivatives.
Hydrolysis: The major product is the corresponding carboxylic acid.
Scientific Research Applications
tert-Butyl 2-(chloromethyl)-4-methoxy-1H-benzo[d]imidazole-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting microbial infections and cancer.
Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules and its potential as a drug candidate.
Chemical Biology: It serves as a probe to study various biochemical pathways and molecular interactions.
Industrial Applications: The compound is used in the development of new materials and as an intermediate in the synthesis of other complex molecules.
Mechanism of Action
The mechanism of action of tert-Butyl 2-(chloromethyl)-4-methoxy-1H-benzo[d]imidazole-1-carboxylate involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or DNA, leading to inhibition of their function. The methoxy group and the benzimidazole core contribute to the compound’s binding affinity and specificity towards its targets. The exact molecular pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Structural and Functional Analogues
Key structural analogues include derivatives of benzoimidazole, imidazole, and indoline scaffolds with varying substituents. A comparative analysis is provided in Table 1.
Table 1. Structural and Functional Comparison of Analogues
Crystallographic Considerations
- The tert-butyl group’s steric bulk likely influences crystal packing. For example, tert-butyl 4-formylimidazole-1-carboxylate () crystallizes in a monoclinic system, with hydrogen bonds involving the formyl group. The target compound’s methoxy and chloromethyl groups may form distinct hydrogen-bonding networks or halogen interactions, affecting solubility and stability .
Research Findings and Implications
Unresolved Questions
- Direct biological activity data for the target compound are lacking; empirical studies are needed to validate cytotoxicity hypotheses.
- The impact of substituent position (2 vs. 4) on hydrogen-bonding patterns remains unexplored .
Biological Activity
tert-Butyl 2-(chloromethyl)-4-methoxy-1H-benzo[d]imidazole-1-carboxylate is a synthetic compound belonging to the benzimidazole family, known for its diverse biological activities. This article examines its biological activity, focusing on its synthesis, pharmacological properties, and potential therapeutic applications.
The compound has the following chemical characteristics:
- Molecular Formula : C14H17ClN2O3
- Molecular Weight : 296.75 g/mol
- Boiling Point : Approximately 413.6 °C (predicted) .
- Density : 1.24 g/cm³ (predicted) .
Synthesis
The synthesis of this compound typically involves the reaction of 2-chloromethylbenzimidazole with tert-butyl dicarbonate, followed by further modifications to introduce the methoxy group .
Antimicrobial Activity
Studies have shown that derivatives of benzimidazole compounds exhibit notable antimicrobial properties. For instance, hybrid compounds formed by conjugating benzimidazoles with amino acids demonstrated significant antibacterial and antifungal activities against various strains, including E. coli and C. albicans . The presence of both chloromethyl and methoxy groups in this compound enhances its reactivity and potential for biological activity.
Cytotoxicity
In vitro studies have indicated that certain benzimidazole derivatives possess cytotoxic effects against cancer cell lines. For example, compounds similar to this compound exhibited IC50 values in the low micromolar range against various cancer cell lines . This suggests potential applications in cancer therapy.
Anti-inflammatory Properties
Benzimidazole derivatives have also been explored for their anti-inflammatory effects. Compounds with similar structures have shown promising results in reducing inflammation in various animal models, indicating that this compound could be a candidate for further investigation in anti-inflammatory therapies .
Case Studies
Several studies highlight the biological activity of related compounds:
- Antimicrobial Efficacy : A study investigated the antimicrobial activity of synthesized benzimidazole derivatives against bacterial and fungal strains, reporting significant inhibition zones and minimal inhibitory concentrations (MIC) ranging from 6 to 12.5 µg/mL for certain derivatives .
- Cytotoxicity Testing : Research on related compounds demonstrated cytotoxicity against Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA), with standard drugs showing comparative efficacy .
- Anti-inflammatory Activity : Compounds exhibiting structural similarities were tested in carrageenan-induced rat paw models, showing varying degrees of inhibition compared to standard anti-inflammatory drugs like indomethacin .
Q & A
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Chloromethylation | ClCH₂OCH₃, DMF, 50°C, 12h | 65–75 | 90–95 |
| Boc Protection | Boc₂O, DMAP, THF, rt, 24h | 80–85 | 95–98 |
| Final Purification | Silica chromatography (Hex:EtOAc 3:1) | 70 | 99 |
Basic: How is this compound characterized to confirm structural integrity?
Methodological Answer:
- Spectroscopy:
- X-ray Crystallography: Used to resolve ambiguities in regiochemistry (e.g., positions of methoxy and chloromethyl groups) .
Basic: What are the stability considerations for this compound under varying storage conditions?
Methodological Answer:
- Thermal Stability: Decomposes above 150°C; store at 2–8°C in airtight containers.
- Light Sensitivity: Susceptible to photodegradation; amber vials recommended for long-term storage .
- Hydrolysis Risk: The chloromethyl group reacts with moisture; use anhydrous solvents (e.g., dry DCM) during handling .
Advanced: How do electronic effects of substituents (e.g., methoxy, chloromethyl) influence its reactivity?
Methodological Answer:
- Methoxy Group (Electron-Donating): Activates the benzene ring toward electrophilic substitution but deactivates adjacent positions for nucleophilic attack.
- Chloromethyl Group (Electron-Withdrawing): Enhances electrophilicity at the benzimidazole core, facilitating cross-coupling reactions (e.g., Suzuki-Miyaura) .
Contradiction Note: Conflicting reports exist on whether the methoxy group sterically hinders chloromethylation; DFT calculations suggest electronic effects dominate .
Advanced: How can researchers resolve contradictory data in reported synthesis yields (e.g., 65% vs. 85%)?
Methodological Answer:
- Parameter Optimization: Variances arise from solvent choice (DMF vs. THF), catalyst loading (e.g., 5 mol% vs. 10 mol% Pd(OAc)₂), and reaction time.
- Side Reaction Mitigation: Use of scavengers (e.g., molecular sieves) to absorb HCl byproducts during chloromethylation improves yields .
Table 2: Yield Comparison Under Different Conditions
| Solvent | Catalyst | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|
| DMF | None | 12 | 65 | |
| THF | Pd(OAc)₂ | 8 | 85 |
Advanced: What mechanisms underpin its biological activity in reported enzyme inhibition studies?
Methodological Answer:
- Enzyme Binding: The chloromethyl group forms covalent bonds with cysteine residues in enzyme active sites (e.g., kinase inhibitors), confirmed via X-ray crystallography .
- Methoxy Group Role: Enhances hydrophobic interactions with binding pockets, as shown in molecular docking studies .
Note: Contrasting studies suggest non-covalent interactions dominate; further kinetic assays (e.g., IC₅₀ determination) are needed .
Advanced: What is its role as an intermediate in multi-step organic synthesis?
Methodological Answer:
- Functionalization: The chloromethyl group undergoes nucleophilic substitution with amines/thiols to generate diversely substituted benzimidazoles .
- Boc Deprotection: Acidic cleavage (TFA/DCM) yields free amines for subsequent peptide coupling or metal-catalyzed reactions .
Advanced: What strategies improve regioselective modifications of the benzimidazole core?
Methodological Answer:
- Directed Ortho-Metalation: Use of directing groups (e.g., methoxy) to control lithiation sites for introducing halogens or alkyl groups .
- Protection Schemes: Sequential Boc and Fmoc protection to isolate reactive positions .
Advanced: How do analytical methods (HPLC vs. NMR) impact reported purity discrepancies?
Methodological Answer:
- HPLC Limitations: May fail to detect non-UV-active impurities (e.g., inorganic salts).
- NMR Quantification: Integration of tert-butyl protons (9H) vs. aromatic protons (3H) provides internal consistency checks .
Advanced: What structure-activity relationships (SAR) are hypothesized for derivatives of this compound?
Methodological Answer:
- Chloromethyl Group: Critical for covalent binding; replacement with bromomethyl reduces potency by 10-fold .
- Methoxy Position: Para-substitution (vs. meta) improves solubility and bioavailability (logP reduction from 3.2 to 2.5) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
